molecular formula C11H16ClNO2 B6344169 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240571-51-0

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No. B6344169
CAS RN: 1240571-51-0
M. Wt: 229.70 g/mol
InChI Key: DPXVXTPQLZCTSG-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-Methoxy-5-methylphenol-HCl, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 263.7 g/mol. This compound has a number of biochemical and physiological effects, and its synthesis method, mechanism of action, advantages, and limitations for lab experiments are discussed in

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asinducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . These enzymes play crucial roles in inflammatory responses.

Mode of Action

This interaction could potentially inhibit the function of the target enzymes, thereby modulating the inflammatory response .

Biochemical Pathways

For instance, the inhibition of iNOS and COX could disrupt the production of inflammatory mediators, thereby affecting the overall inflammatory response .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

Based on the potential targets and the known effects of similar compounds, it can be inferred that mfcd16810429 may have anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of MFCD16810429 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s solubility in ethanol and most non-volatile oils suggests that it may be more effective in environments where these solvents are present.

properties

IUPAC Name

2-methoxy-5-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9;/h3-5,7,12-13H,1,6,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXVXTPQLZCTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC=C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

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